molecular formula C11H13FN2O4S B13930231 6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester CAS No. 577691-79-3

6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester

Cat. No.: B13930231
CAS No.: 577691-79-3
M. Wt: 288.30 g/mol
InChI Key: APXDMMMTTGDTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of Functional Groups: The amino, ethoxycarbonylmethylthio, and fluorine groups are introduced through specific reactions such as nucleophilic substitution, esterification, and halogenation.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain pathways, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5-ethoxycarbonylmethylthio-3-chloropyridine-2-carboxylic acid methyl ester
  • 6-Amino-5-ethoxycarbonylmethylthio-3-bromopyridine-2-carboxylic acid methyl ester
  • 6-Amino-5-ethoxycarbonylmethylthio-3-iodopyridine-2-carboxylic acid methyl ester

Uniqueness

The uniqueness of 6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom, in particular, can significantly influence its behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

577691-79-3

Molecular Formula

C11H13FN2O4S

Molecular Weight

288.30 g/mol

IUPAC Name

methyl 6-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C11H13FN2O4S/c1-3-18-8(15)5-19-7-4-6(12)9(11(16)17-2)14-10(7)13/h4H,3,5H2,1-2H3,(H2,13,14)

InChI Key

APXDMMMTTGDTKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(N=C(C(=C1)F)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.